3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid

Description

Structural and Identifying Characteristics

This compound possesses a distinct molecular architecture that sets it apart from other phenylboronic acid derivatives. The compound is characterized by its Chemical Abstracts Service registry number 1701449-06-0 and has been assigned the MDL number MFCD21332933. The structural identity is defined by specific spectroscopic and computational descriptors that facilitate accurate identification and characterization.

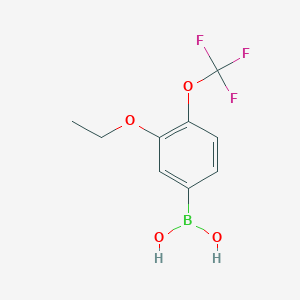

The International Union of Pure and Applied Chemistry name for this compound is [3-ethoxy-4-(trifluoromethoxy)phenyl]boronic acid, which precisely describes the substitution pattern on the benzene ring. The compound's structural formula can be represented through the Simplified Molecular Input Line Entry System notation as B(C1=CC(=C(C=C1)OC(F)(F)F)OCC)(O)O, which provides a linear representation of the molecular connectivity.

The International Chemical Identifier for this compound is InChI=1S/C9H10BF3O4/c1-2-16-8-5-6(10(14)15)3-4-7(8)17-9(11,12)13/h3-5,14-15H,2H2,1H3, with the corresponding InChI Key being XVWFHBKZHAXGDP-UHFFFAOYSA-N. These identifiers serve as unique molecular fingerprints that enable precise database searches and structural verification.

The compound exhibits a specific substitution pattern where the ethoxy group (-OCH2CH3) occupies the meta position (position 3) relative to the boronic acid functionality, while the trifluoromethoxy group (-OCF3) is located at the para position (position 4). This arrangement creates a unique electronic environment that influences both the compound's reactivity and its physical properties.

Historical Context and Research Significance

The development and characterization of trifluoromethoxyphenylboronic acids represents a significant advancement in organoboron chemistry, with particular importance in pharmaceutical and synthetic organic chemistry applications. While specific historical documentation for this compound is limited, the broader class of trifluoromethoxy-substituted phenylboronic acids has gained substantial research attention due to their unique properties and synthetic utility.

Research into trifluoromethoxyphenylboronic acids has revealed their exceptional value in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which has become one of the most important carbon-carbon bond-forming reactions in modern organic synthesis. The trifluoromethoxy group's introduction into pharmaceutical molecules has been of particular interest due to its high electronegativity, unique orthogonal conformation relative to the aromatic ring, high lipophilicity, and exceptional metabolic stability.

The systematic investigation of trifluoromethoxy-substituted phenylboronic acids has provided valuable insights into their physicochemical properties, structural characteristics, and potential biological activities. Studies have demonstrated that the position of the trifluoromethoxy substituent significantly influences the compound's acidity, with meta and para isomers generally exhibiting higher acidity compared to unsubstituted phenylboronic acid, while ortho isomers show reduced acidity due to steric effects.

The creation date listed in the PubChem database for this compound is July 1, 2014, indicating relatively recent identification and characterization of this specific compound within the chemical literature. The most recent modification date of May 18, 2025, suggests ongoing updates to the compound's database entry, reflecting continued research interest and data accumulation.

Core Functional Groups and Electronic Properties

This compound contains three distinct functional groups that collectively determine its chemical behavior and electronic properties. The boronic acid group (-B(OH)2) serves as the primary reactive center, while the ethoxy and trifluoromethoxy substituents modulate the electronic environment of the aromatic ring.

The boronic acid functionality represents a Lewis acid center capable of forming reversible covalent bonds with diols and other Lewis bases. This property is fundamental to the compound's utility in cross-coupling reactions and potential biological applications. The boron atom's empty p-orbital allows for coordination with nucleophilic species, making it highly reactive under appropriate conditions.

The ethoxy group (-OCH2CH3) at position 3 functions as an electron-donating substituent through both inductive and resonance effects. The oxygen atom's lone pairs can participate in resonance with the aromatic π-system, while the alkyl portion provides mild electron donation through hyperconjugation. This substituent typically increases electron density on the aromatic ring, potentially enhancing nucleophilic reactivity at certain positions.

In contrast, the trifluoromethoxy group (-OCF3) at position 4 serves as a strong electron-withdrawing substituent. Research on related trifluoromethoxyphenylboronic acids has demonstrated that this group significantly influences molecular acidity through its powerful inductive effect. The three fluorine atoms create a highly electronegative environment that withdraws electron density from the aromatic system, thereby modulating the compound's reactivity profile.

| Functional Group | Position | Electronic Effect | Impact on Properties |

|---|---|---|---|

| Boronic Acid (-B(OH)2) | Position 1 | Lewis Acid | Primary reactive center for coupling reactions |

| Ethoxy (-OCH2CH3) | Position 3 | Electron Donating | Increases local electron density |

| Trifluoromethoxy (-OCF3) | Position 4 | Electron Withdrawing | Decreases overall electron density, increases acidity |

Studies on analogous trifluoromethoxyphenylboronic acids have revealed that the introduction of the trifluoromethoxy group influences acidity depending on its position in the phenyl ring. For meta and para isomers, the pKa values are approximately one unit lower than that of unsubstituted phenylboronic acid, which has a pKa of 8.8. This enhanced acidity results from the strong inductive effect of the trifluoromethoxy group, which is only slightly diminished by the resonance effect of the oxygen atom compared to the trifluoromethyl group.

The electronic properties of this compound are further influenced by the spatial arrangement of its substituents. The meta-positioned ethoxy group and para-positioned trifluoromethoxy group create a unique electronic gradient across the aromatic ring, with implications for both intermolecular interactions and chemical reactivity patterns.

Propriétés

IUPAC Name |

[3-ethoxy-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O4/c1-2-16-8-5-6(10(14)15)3-4-7(8)17-9(11,12)13/h3-5,14-15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWFHBKZHAXGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy Overview

The preparation of 3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid typically involves:

- Introduction of the ethoxy substituent on the phenyl ring.

- Installation of the trifluoromethoxy group (–OCF₃) at the para position relative to the ethoxy group.

- Formation of the boronic acid moiety via borylation of an appropriate aryl halide or aryl precursor.

This multistep synthesis requires careful selection of reagents and conditions to ensure regioselectivity and functional group compatibility.

Preparation of 3-Ethoxy-4-(alkoxycarbonyl)phenyl Precursors

The synthesis of 3-ethoxy-4-(alkoxycarbonyl)phenyl derivatives is a key intermediate step toward the target boronic acid. Two major industrially relevant methods have been reported:

These steps enable the preparation of ethyl 2-ethoxy-4-(alkoxycarbonyl)phenyl acetic acid intermediates, which can be further functionalized.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy substituent is typically introduced via coupling reactions involving trifluoromethoxy-substituted phenylboronic acids or halides. A notable approach includes:

- Copper-mediated coupling of 4-bromophenol with 4-trifluoromethoxyphenylboronic acid using Hunig’s base and pyridine to form bromo diarylethers.

- Palladium-catalyzed borylation of the resulting bromo diarylether with bis(pinacolato)diboron and potassium acetate to yield the boronic ester.

This method is exemplified in the synthesis of related diarylether compounds and can be adapted for the target compound.

Formation of the Boronic Acid Moiety

The boronic acid group is generally introduced by:

- Palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron.

- Subsequent hydrolysis or deprotection to yield the free boronic acid.

For example, palladium(0) tetrakis(triphenylphosphine) catalyzes the coupling of aryl bromides with bis(pinacolato)diboron in the presence of potassium acetate, followed by purification to isolate the boronic acid derivative.

Detailed Reaction Conditions and Optimization

Advantages and Challenges

-

- Use of diethyl sulfate and cyclohexane as greener alternatives to ethyl bromide and carbon tetrachloride respectively reduces environmental impact and cost.

- Phase transfer catalysis enhances cyanation efficiency.

- Palladium-catalyzed borylation is a well-established, high-yielding method for boronic acid synthesis.

Summary Table of the Overall Synthetic Route

Research Findings and Industrial Relevance

- The improved processes for preparing 3-ethoxy-4-(alkoxycarbonyl)phenyl derivatives are more cost-effective, scalable, and environmentally friendly compared to older methods that used hazardous reagents and solvents like ethyl bromide and carbon tetrachloride.

- The use of palladium-catalyzed borylation reactions provides a versatile and efficient route to boronic acid derivatives, critical for pharmaceutical and material science applications.

- The trifluoromethoxy substituent imparts unique electronic and steric properties, enhancing the compound’s utility in medicinal chemistry.

Analyse Des Réactions Chimiques

Types of Reactions

3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

The compound's reactivity is primarily utilized in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds. The mechanism involves oxidative addition to a palladium catalyst, followed by transmetalation with an organohalide. This process allows for the synthesis of complex organic molecules, particularly in pharmaceutical development.

Organic Synthesis

3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid serves as a versatile building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals through cross-coupling reactions that allow chemists to create diverse chemical libraries .

Medicinal Chemistry

The compound is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators. Its trifluoromethoxy group enhances biological activity, making it a candidate for developing new drugs with improved efficacy against various diseases, including cancer and viral infections .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies indicate effective inhibition against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL, respectively. This property suggests potential applications in developing new antimicrobial agents.

Material Science

In material science, this compound is utilized to design advanced materials such as polymers and coatings. Its ability to modify surfaces and create functional materials is crucial for applications in electronics and environmental technologies .

Case Studies and Research Findings

- Pharmaceutical Development : A study highlighted the use of this boronic acid derivative in synthesizing targeted cancer therapies, enhancing drug efficacy through improved binding properties to biological targets .

- Biological Activity : Research indicates that compounds similar to this compound can act as inhibitors of proteasomes and other enzymes involved in cellular signaling pathways, showcasing their potential in treating metabolic disorders like diabetes and obesity .

- Antimicrobial Studies : A comparative study on trifluoromethoxyphenylboronic acids demonstrated their effectiveness against various bacterial strains, establishing a foundation for further exploration into their use as antibacterial agents .

Mécanisme D'action

The mechanism of action of 3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid in cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Key Research Findings

Activité Biologique

3-Ethoxy-4-(trifluoromethoxy)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

- IUPAC Name : this compound

- CAS Number : 1701449-06-0

- Molecular Formula : C10H10B F3 O3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances its lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Target Proteins and Pathways

Research indicates that phenylboronic acids can act as inhibitors of proteasomes and other enzymes involved in cellular signaling pathways. They may also modulate receptor activity, particularly in the context of neurotransmitter systems.

Antimicrobial Activity

A study on the antibacterial properties of trifluoromethoxyphenylboronic acids, including this compound, demonstrated significant antimicrobial activity against various bacterial strains. The compound's structure allows for effective interaction with bacterial cell walls, leading to cell lysis and death.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 8 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been identified as a potential lead in the development of new anticancer agents.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.2 |

| MCF-7 (breast cancer) | 3.8 |

| A549 (lung cancer) | 4.5 |

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antibacterial effects of phenylboronic acids, this compound was found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria. This study highlighted its potential as a novel antibacterial agent in therapeutic applications .

- Anticancer Research : A recent investigation into the anticancer properties of various boronic acids revealed that modifications in substituent groups, such as the trifluoromethoxy moiety, enhanced the cytotoxicity against specific cancer cell lines. The study concluded that this compound could serve as a scaffold for developing more potent anticancer drugs .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that compounds like this compound exhibit favorable absorption and distribution characteristics. However, further research is needed to fully understand its metabolic pathways and potential toxicological effects.

Q & A

Q. How can trace amounts of this compound be quantified in complex matrices (e.g., biological samples)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.